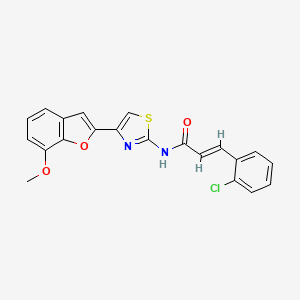
(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran scaffold, a 2-chlorophenyl group, and a thiazol-2-yl group . The presence of these groups may contribute to the compound’s biological activity.Applications De Recherche Scientifique
Herbicidal Activity
Acrylamide derivatives, particularly those with chloro- and thiazolyl- substituents, have been investigated for their potential as herbicides. For example, compounds exhibiting a similar structural motif have shown good herbicidal activities by inhibiting photosystem II (PSII) electron transport, a critical process in plant photosynthesis. This indicates that (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide could be explored for herbicidal properties, potentially offering a novel approach to controlling weed growth in agricultural settings (Wang et al., 2004).
Cytotoxic Activity
Acrylamide derivatives linked with various heterocyclic and aromatic moieties have been synthesized and evaluated for cytotoxic activities against human cancer cell lines. These compounds act as tubulin polymerization inhibitors, suggesting a mechanism of action by disrupting the mitotic spindle formation, thereby inhibiting cancer cell division. This aspect of research demonstrates the potential of acrylamide derivatives, including this compound, in the development of new anticancer agents (Kamal et al., 2014).
Molecular Imprinting
Acrylamides serve as functional monomers in the synthesis of molecularly imprinted polymers (MIPs), which are engineered to have specific binding sites for a target molecule. This application is significant in developing selective adsorbents, sensors, and separation media. The specific interactions between the acrylamide functional groups and the target molecules allow for the selective recognition and binding, indicating the utility of such compounds in creating tailored molecular recognition systems (Popov et al., 2009).
Antimicrobial Activity
Certain acrylamide derivatives, particularly those containing benzofuran and thiazole moieties, have been synthesized and screened for antimicrobial activity. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential in the development of new antimicrobial agents. Research in this area highlights the importance of structural modifications in enhancing antimicrobial potency and spectrum (Ravi et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-26-17-8-4-6-14-11-18(27-20(14)17)16-12-28-21(23-16)24-19(25)10-9-13-5-2-3-7-15(13)22/h2-12H,1H3,(H,23,24,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPJEYYXVZXIGL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone](/img/structure/B2557602.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide](/img/structure/B2557604.png)
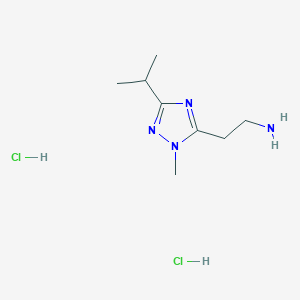
![6-Tert-butyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2557607.png)
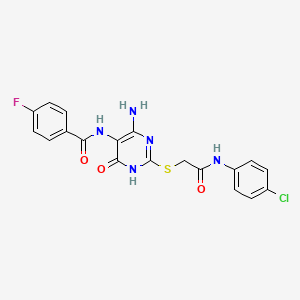
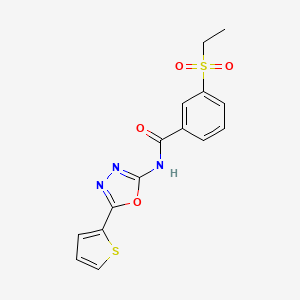
![3-[(4-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557611.png)

![3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2557613.png)
![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)
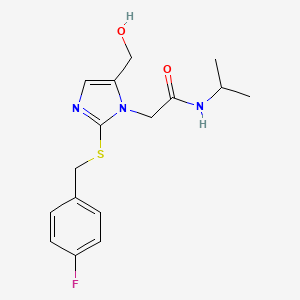
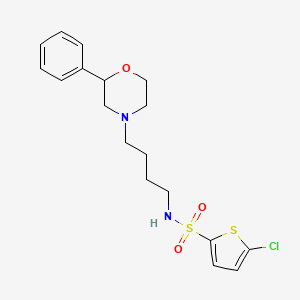
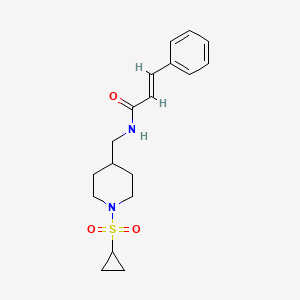
![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2557624.png)